2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring with a prop-2-yn-1-yl substituent and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of 150.22 g/mol. The compound's unique structure includes both an alkyne and an aldehyde, which contribute to its distinct chemical reactivity and potential applications in organic synthesis and medicinal chemistry .
Research into the biological activity of 2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is still emerging. Preliminary studies suggest that its derivatives may exhibit antimicrobial and anticancer properties. The compound's ability to generate reactive oxygen species may play a role in its biological activities, particularly in oxidative stress-related pathways .
The synthesis of 2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde typically involves the following steps:
The compound has various applications across different fields:
Several compounds share structural similarities with 2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde, each having unique properties:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde | Alkene instead of alkyne | Contains an alkene group, affecting reactivity and potential applications. |
| 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid | Carboxylic acid instead of aldehyde | Has a carboxylic acid group, which alters its reactivity profile significantly. |
| 3-Methylcyclopentaneformaldehyde | Different substituents | Lacks the alkyne functionality; primarily used in different synthetic pathways. |
The uniqueness of 2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde lies in its combination of both an alkyne and an aldehyde, providing distinct reactivity options not available in its analogs .